5-Allylbarbituric acid

Catalog No.
S520448
CAS No.
2565-43-7
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Allylbarbituric acid

CAS Number

2565-43-7

Product Name

5-Allylbarbituric acid

IUPAC Name

5-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12)

InChI Key

JLXDSDWQIIJSHV-UHFFFAOYSA-N

SMILES

C=CCC1C(=O)NC(=O)NC1=O

solubility

Soluble in DMSO

Synonyms

Barbituric acid, 5-allyl-; 5-Allylbarbituric acid; 5-Allyl-2,4,6-pyrimidinetrione; Deallylallobarbitone.

Canonical SMILES

C=CCC1C(=O)NC(=O)NC1=O

The exact mass of the compound Barbituric acid, 5-allyl- is 168.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71205. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Allylbarbituric acid is a derivative of barbituric acid, characterized by the presence of an allyl group at the 5-position of the barbituric acid structure. Barbituric acid itself is a pyrimidine derivative that has been widely studied for its pharmacological properties. The introduction of the allyl group enhances the compound's biological activity and modifies its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

Involving 5-allylbarbituric acid typically include:

  • Condensation Reactions: 5-Allylbarbituric acid can be synthesized through the condensation of urea with diethyl allylmalonate, a process that forms the barbituric acid structure while introducing the allyl side chain .
  • Alkylation Reactions: The compound can undergo alkylation, where an alkyl group is introduced into the molecule, further modifying its properties and enhancing its biological activity .
  • Degradation Studies: Research has shown that 5-allylbarbituric acid derivatives can degrade under specific conditions, such as varying pH levels, which affects their stability and efficacy .

5-Allylbarbituric acid exhibits notable biological activities, primarily as a sedative and hypnotic agent. Its pharmacological profile suggests:

  • Sedative Effects: The compound has been shown to produce sedative effects similar to other barbiturates but with potentially lower toxicity, making it a safer alternative for therapeutic use .
  • Antimicrobial Properties: Some studies indicate that derivatives of 5-allylbarbituric acid may possess antimicrobial activity, which could be beneficial in treating infections .

The synthesis of 5-allylbarbituric acid can be achieved through several methods:

  • Cyclization Reaction: This method involves the cyclization of urea with diethyl allylmalonate under controlled conditions to yield 5-allylbarbituric acid .
  • Alkylation of Barbituric Acid Derivatives: Starting from barbituric acid, alkylation can introduce various substituents at the 5-position, including the allyl group, using alkyl halides as reagents .
  • One-Pot Multicomponent Reactions: Recent advancements have introduced one-pot reactions that allow for efficient synthesis of various barbiturate derivatives, including those with allyl substituents .

5-Allylbarbituric acid has several potential applications in various fields:

  • Pharmaceuticals: Its sedative properties make it suitable for development as a therapeutic agent in treating insomnia and anxiety disorders.
  • Research: The compound is used in studies related to drug development and screening for new therapeutic agents due to its unique chemical structure and biological activity.

Several compounds share structural similarities with 5-allylbarbituric acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Barbituric AcidParent CompoundBasic structure without substituents
5-Ethylbarbituric AcidEthyl SubstituentIncreased sedative potency compared to barbituric acid
5-Diallylbarbituric AcidDiallyl SubstituentsEnhanced biological activity due to multiple allyl groups
5-(Beta-Aminopropyl)Barbituric AcidAmino SubstituentPotentially greater efficacy in treating neurological disorders
5-Methylbarbituric AcidMethyl SubstituentCommonly used in clinical settings for sedation

The uniqueness of 5-allylbarbituric acid lies in its specific allylic substitution, which not only enhances its sedative properties but also contributes to a potentially lower toxicity profile compared to other barbiturate derivatives. This makes it an attractive candidate for further research and development in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

168.0535

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2565-43-7

Wikipedia

Barbituric acid, 5-allyl-

Dates

Last modified: 07-15-2023
1: McGrath M, Yu Z, Jayakar SS, Ma C, Tolia M, Zhou X, Miller KW, Cohen JB, Raines DE. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect. Anesthesiology. 2018 Nov;129(5):959-969. doi: 10.1097/ALN.0000000000002356. PubMed PMID: 30052529.
2: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501481/ PubMed PMID: 30000541.
3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501387/ PubMed PMID: 30000446.
4: Feng HJ, Forman SA. Comparison of αβδ and αβγ GABA(A) receptors: Allosteric modulation and identification of subunit arrangement by site-selective general anesthetics. Pharmacol Res. 2018 Jul;133:289-300. doi: 10.1016/j.phrs.2017.12.031. Epub 2017 Dec 30. Review. PubMed PMID: 29294355; PubMed Central PMCID: PMC6026480.
5: Yu Z, Cohen JB. Enantiomeric barbiturates bind distinct inter- and intrasubunit binding sites in a nicotinic acetylcholine receptor (nAChR). J Biol Chem. 2017 Oct 20;292(42):17258-17271. doi: 10.1074/jbc.M117.808592. Epub 2017 Sep 6. PubMed PMID: 28878016; PubMed Central PMCID: PMC5655505.
6: Ma C, Pejo E, McGrath M, Jayakar SS, Zhou X, Miller KW, Cohen JB, Raines DE. Competitive Antagonism of Anesthetic Action at the γ-Aminobutyric Acid Type A Receptor by a Novel Etomidate Analog with Low Intrinsic Efficacy. Anesthesiology. 2017 Nov;127(5):824-837. doi: 10.1097/ALN.0000000000001840. PubMed PMID: 28857763; PubMed Central PMCID: PMC5645246.
7: Nourmahnad A, Stern AT, Hotta M, Stewart DS, Ziemba AM, Szabo A, Forman SA. Tryptophan and Cysteine Mutations in M1 Helices of α1β3γ2L γ-Aminobutyric Acid Type A Receptors Indicate Distinct Intersubunit Sites for Four Intravenous Anesthetics and One Orphan Site. Anesthesiology. 2016 Dec;125(6):1144-1158. PubMed PMID: 27753644; PubMed Central PMCID: PMC5117677.
8: Stern AT, Forman SA. A Cysteine Substitution Probes β3H267 Interactions with Propofol and Other Potent Anesthetics in α1β3γ2L γ-Aminobutyric Acid Type A Receptors. Anesthesiology. 2016 Jan;124(1):89-100. doi: 10.1097/ALN.0000000000000934. PubMed PMID: 26569173; PubMed Central PMCID: PMC4681607.
9: Jayakar SS, Zhou X, Savechenkov PY, Chiara DC, Desai R, Bruzik KS, Miller KW, Cohen JB. Positive and Negative Allosteric Modulation of an α1β3γ2 γ-Aminobutyric Acid Type A (GABAA) Receptor by Binding to a Site in the Transmembrane Domain at the γ+-β- Interface. J Biol Chem. 2015 Sep 18;290(38):23432-46. doi: 10.1074/jbc.M115.672006. Epub 2015 Jul 30. PubMed PMID: 26229099; PubMed Central PMCID: PMC4645599.
10: Jayakar SS, Zhou X, Chiara DC, Dostalova Z, Savechenkov PY, Bruzik KS, Dailey WP, Miller KW, Eckenhoff RG, Cohen JB. Multiple propofol-binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog. J Biol Chem. 2014 Oct 3;289(40):27456-68. doi: 10.1074/jbc.M114.581728. Epub 2014 Aug 1. PubMed PMID: 25086038; PubMed Central PMCID: PMC4183786.
11: Hamouda AK, Stewart DS, Chiara DC, Savechenkov PY, Bruzik KS, Cohen JB. Identifying barbiturate binding sites in a nicotinic acetylcholine receptor with [3H]allyl m-trifluoromethyldiazirine mephobarbital, a photoreactive barbiturate. Mol Pharmacol. 2014 May;85(5):735-46. doi: 10.1124/mol.113.090985. Epub 2014 Feb 21. PubMed PMID: 24563544; PubMed Central PMCID: PMC3990015.
12: Chiara DC, Jayakar SS, Zhou X, Zhang X, Savechenkov PY, Bruzik KS, Miller KW, Cohen JB. Specificity of intersubunit general anesthetic-binding sites in the transmembrane domain of the human α1β3γ2 γ-aminobutyric acid type A (GABAA) receptor. J Biol Chem. 2013 Jul 5;288(27):19343-57. doi: 10.1074/jbc.M113.479725. Epub 2013 May 15. PubMed PMID: 23677991; PubMed Central PMCID: PMC3707639.
13: Savechenkov PY, Zhang X, Chiara DC, Stewart DS, Ge R, Zhou X, Raines DE, Cohen JB, Forman SA, Miller KW, Bruzik KS. Allyl m-trifluoromethyldiazirine mephobarbital: an unusually potent enantioselective and photoreactive barbiturate general anesthetic. J Med Chem. 2012 Jul 26;55(14):6554-65. doi: 10.1021/jm300631e. Epub 2012 Jul 17. PubMed PMID: 22734650; PubMed Central PMCID: PMC3717557.
14: Gelbrich T, Zencirci N, Griesser UJ. Hydrogen-bond motifs in N-monosubstituted derivatives of barbituric acid: 5-allyl-5-isopropyl-1-methylbarbituric acid (enallylpropymal) and 1,5-di(but-2-enyl)-5-ethylbarbituric acid. Acta Crystallogr C. 2010 Jan;66(Pt 1):o55-8. doi: 10.1107/S0108270109054249. Epub 2009 Dec 24. PubMed PMID: 20048427.
15: Yamamoto I. [Studies on the structure-activity relationship of allyl substituted oxopyrimidines searching for the novel antagonist or agonist of barbiturates to the sleep mechanism based on the uridine receptor theory--barbituric acid to uridine (part I)]. Yakugaku Zasshi. 2005 Jan;125(1):73-120. Review. Japanese. PubMed PMID: 15635282.
16: Krieglstein J, Mwasekaga S. Effect of methohexital on the relationship between hexokinase distribution and energy metabolism in neuroblastoma cells. Arzneimittelforschung. 1987 Mar;37(3):291-5. PubMed PMID: 3593443.
17: Hanke J, Krieglstein J. [Mechanisms of the protective effect of methohexital on cerebral energy metabolism]. Arzneimittelforschung. 1982;32(6):620-5. German. PubMed PMID: 7202367.
18: Budd RD, Yang FC, Utley KO. Barbiturates--structure versus RIA reactivity. Clin Toxicol. 1981 Mar;18(3):317-52. PubMed PMID: 7237963.
19: Hermann T, Mokrosz J, Bojarski J. Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid. Pol J Pharmacol Pharm. 1980 Sep-Oct;32(5):807-13. PubMed PMID: 6115373.
20: Dain JG, Bhuta SI, Coombs RA, Talbot KC, Dugger HA. Metabolism of butalbital, 5-allyl-5-isobutylbarbituric acid, in the dog. Drug Metab Dispos. 1980 Jul-Aug;8(4):247-52. PubMed PMID: 6105059.

Explore Compound Types